molecular formula C16H14O4 B8707273 3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol CAS No. 68178-63-2

3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol

Cat. No. B8707273
Key on ui cas rn: 68178-63-2
M. Wt: 270.28 g/mol
InChI Key: CXCORJXYCPSBSK-UHFFFAOYSA-N
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Patent
US08507549B2

Procedure details

To a solution of B4 (0.45 g, 0.1 mmol) and pentamethylbenzene (0.158 g, 1 mmol) in anhyd CH2Cl2 (30 mL) at −78° C., BCl3 (0.2 mmol) was dropwise added under N2. The reaction mixture was stirred at −78° C. and after 15-20 min the reaction was quenched with 20 mL of CHCl3/MeOH (10:1) mixture. The resulting mixture was warmed to rt. The organic solvents were evaporated under vacuum. The residues were purified by column chromatography [Silica gel 35 mm dia, 8 inch thick, EtOAc/hexanes (1:2)] to obtain B6 (0.17 g, 0.61 mmol, 61%) as brownish solid: mp 150-154° C.; TLC Rf=0.48 [EtOAc/hexanes (1:2)]; 1H NMR (CD3OD, 600 MHz) δ 7.14 (1H, d, J=8.4 Hz), 6.88 (1H, d, J=8.4 Hz), 6.53 (1H, s), 6.42 (1H, dd, J=2.4, 8.4 Hz), 6.37 (1H, d, J=2.4 Hz), 6.33 (1H, dd, J=2.4, 8.4 Hz), 6.24 (1H, d, J=1.8 Hz), 4.95 (2H, s), 3.75 (3H, s); 13C NMR (CD3OD, 150 MHz) δ 161.8, 159.1, 157.3, 155.9, 130.1, 130.0, 128.4, 121.4, 119.9, 117.6, 109.4, 106.1, 103.4, 102.4, 69.2, 55.6; Anal. (%) calcd for C16H14O4.0.1 H2O, C 70.63, H 5.26, found C 70.42, H 5.20.
Name
B4
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.158 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
61%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:32]=[C:31]([O:33][CH3:34])[CH:30]=[CH:29][C:10]=1[C:11]1[CH2:12][O:13][C:14]2[C:19]([CH:20]=1)=[CH:18][CH:17]=[C:16]([O:21]CC1C=CC=CC=1)[CH:15]=2)C1C=CC=CC=1.CC1C(C)=C(C)C(C)=C(C)C=1.B(Cl)(Cl)Cl>C(Cl)Cl>[CH3:34][O:33][C:31]1[CH:30]=[CH:29][C:10]([C:11]2[CH2:12][O:13][C:14]3[CH:15]=[C:16]([OH:21])[CH:17]=[CH:18][C:19]=3[CH:20]=2)=[C:9]([OH:8])[CH:32]=1

Inputs

Step One
Name
B4
Quantity
0.45 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=2COC3=CC(=CC=C3C2)OCC2=CC=CC=C2)C=CC(=C1)OC
Name
Quantity
0.158 g
Type
reactant
Smiles
CC=1C(=C(C(=C(C1)C)C)C)C
Name
Quantity
0.2 mmol
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. and after 15-20 min the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with 20 mL of CHCl3/MeOH (10:1) mixture
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed to rt
CUSTOM
Type
CUSTOM
Details
The organic solvents were evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residues were purified by column chromatography [Silica gel 35 mm dia, 8 inch thick, EtOAc/hexanes (1:2)]

Outcomes

Product
Details
Reaction Time
17.5 (± 2.5) min
Name
Type
product
Smiles
COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.61 mmol
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 610%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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